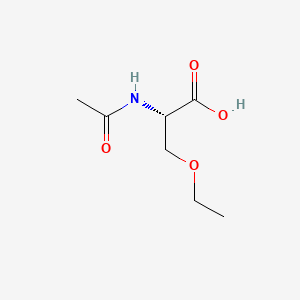
N-Acetyl-O-ethyl-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-O-ethyl-L-serine is a derivative of the amino acid serine, characterized by the presence of an acetyl group attached to the nitrogen atom and an ethyl group attached to the oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-O-ethyl-L-serine typically involves the acetylation of L-serine followed by ethylation. One common method includes the reaction of L-serine with acetic anhydride to form N-acetyl-L-serine, which is then subjected to ethylation using ethyl iodide in the presence of a base such as sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, biotechnological methods involving engineered microorganisms may be explored for more sustainable production .
Análisis De Reacciones Químicas
Types of Reactions: N-Acetyl-O-ethyl-L-serine can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The acetyl group can be reduced to form N-ethyl-L-serine.
Substitution: The ethyl group can be substituted with other alkyl or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or other electrophiles in the presence of a base can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of N-ethyl-L-serine.
Substitution: Formation of various alkylated derivatives.
Aplicaciones Científicas De Investigación
N-Acetyl-O-ethyl-L-serine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Potential therapeutic applications due to its structural similarity to naturally occurring amino acids.
Industry: Utilized in the production of pharmaceuticals and as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of N-Acetyl-O-ethyl-L-serine involves its interaction with enzymes and metabolic pathways. It can act as a substrate or inhibitor for various enzymes, influencing biochemical reactions. The acetyl and ethyl groups may enhance its binding affinity and specificity for certain molecular targets, thereby modulating their activity .
Comparación Con Compuestos Similares
N-Acetyl-L-serine: Lacks the ethyl group, making it less hydrophobic.
O-Ethyl-L-serine: Lacks the acetyl group, affecting its reactivity and interactions.
N-Acetyl-O-methyl-L-serine: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: N-Acetyl-O-ethyl-L-serine is unique due to the presence of both acetyl and ethyl groups, which confer distinct chemical and biological properties. These modifications can enhance its stability, solubility, and interaction with biological targets compared to its analogs .
Propiedades
Fórmula molecular |
C7H13NO4 |
|---|---|
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
(2S)-2-acetamido-3-ethoxypropanoic acid |
InChI |
InChI=1S/C7H13NO4/c1-3-12-4-6(7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1 |
Clave InChI |
RAQZVRCZJCDGRB-LURJTMIESA-N |
SMILES isomérico |
CCOC[C@@H](C(=O)O)NC(=O)C |
SMILES canónico |
CCOCC(C(=O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


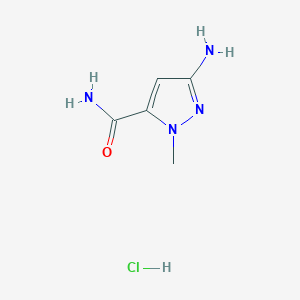
![2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13497114.png)

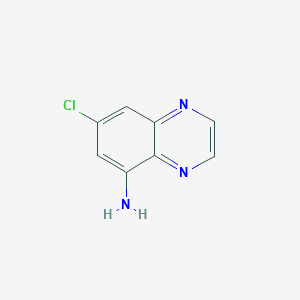
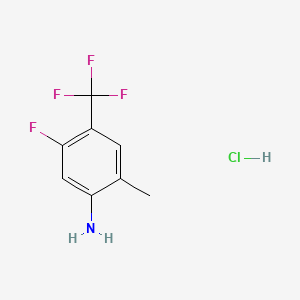
![Ethyl 7-hydroxy-[1,3]thiazolo[5,4-c]pyridine-6-carboxylate](/img/structure/B13497146.png)
![9,9-Dimethyl-5-oxa-2,7-diazaspiro[3.5]nonan-6-one](/img/structure/B13497151.png)
![rac-2-{[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]formamido}acetic acid, trans](/img/structure/B13497154.png)
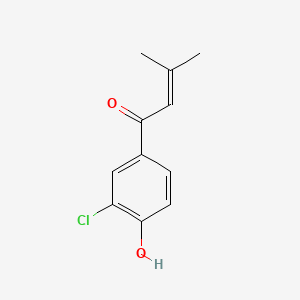

![rac-(2R,5R)-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,4-dioxane-2-carboxylic acid](/img/structure/B13497159.png)
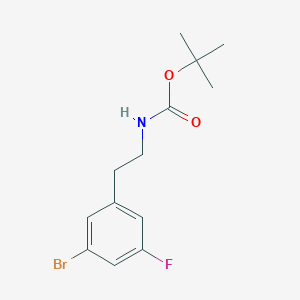
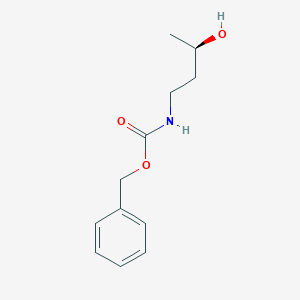
![{6,7,8,9-Tetrahydro-5h-benzo[7]annulen-5-yl}methanol](/img/structure/B13497187.png)
